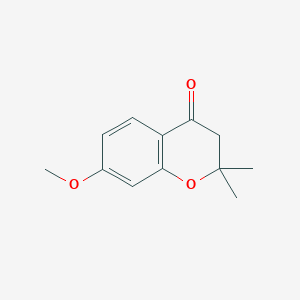

7-Methoxy-2,2-dimethylchroman-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-methoxy-2,2-dimethyl-3H-chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-12(2)7-10(13)9-5-4-8(14-3)6-11(9)15-12/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKXYXNEOUCMIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=C(O1)C=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345577 | |

| Record name | 7-methoxy-2,2-dimethylchroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20321-73-7 | |

| Record name | 7-methoxy-2,2-dimethylchroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 7-Methoxy-2,2-dimethylchroman-4-one

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological activities of 7-Methoxy-2,2-dimethylchroman-4-one, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a flavonoid derivative belonging to the chromanone class of organic compounds. Its core structure features a chroman ring system with a methoxy group at the 7-position and two methyl groups at the 2-position.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,2-Dimethyl-7-methoxychroman-4-one, 7-Methoxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one | [1] |

| CAS Number | 20321-73-7 | [2] |

| Molecular Formula | C₁₂H₁₄O₃ | [2] |

| Molecular Weight | 206.24 g/mol | [2] |

| Appearance | White to brown solid | [2] |

| Melting Point | Not available | [2][3][4] |

| Boiling Point | Not available | [2][3][4] |

| Solubility | Generally soluble in organic solvents like ethanol, acetone, and chloroform.[5] | [5] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Key Features | Source(s) |

| ¹³C NMR | Spectral data available.[1] For substituted 2,2-dimethylchroman-4-ones, substituent effects on chemical shifts have been studied.[6] | [1][6] |

| ¹H NMR | Predicted spectra are available.[7][8] Detailed analysis of substituent effects on chemical shifts in the 2,2-dimethylchroman-4-one scaffold has been reported.[6] | [6][7][8] |

| Mass Spectrometry (GC-MS) | Mass spectral data is available for this compound.[1] | [1] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectrum is available.[1] | [1] |

| ¹⁷O NMR | Spectral data available.[1] | [1] |

Experimental Protocols

Step 1: Synthesis of 7-Hydroxy-2,2-dimethylchroman-4-one

This procedure is adapted from the synthesis of 7-hydroxychroman-4-ones from resorcinol.[9][10][11]

-

Materials: Resorcinol, 3,3-dimethylacrylic acid, Eaton's reagent (7.5% w/w phosphorus pentoxide in methanesulfonic acid).

-

Procedure:

-

To a stirred solution of resorcinol (1.0 eq) in Eaton's reagent at 0 °C, add 3,3-dimethylacrylic acid (1.1 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 7-hydroxy-2,2-dimethylchroman-4-one.

-

Step 2: Methylation of 7-Hydroxy-2,2-dimethylchroman-4-one

This protocol is a general method for the methylation of hydroxylated flavonoids using dimethyl sulfate, a common and effective methylating agent.[12][13][14]

-

Materials: 7-Hydroxy-2,2-dimethylchroman-4-one, dimethyl sulfate (DMS), potassium carbonate (K₂CO₃), acetone (anhydrous).

-

Procedure:

-

Dissolve 7-hydroxy-2,2-dimethylchroman-4-one (1.0 eq) in anhydrous acetone in a round-bottom flask.

-

Add anhydrous potassium carbonate (2-3 eq) to the solution.

-

To this stirred suspension, add dimethyl sulfate (1.2-1.5 eq) dropwise at room temperature.

-

Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

-

After completion, filter the reaction mixture to remove potassium carbonate and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

-

References

- 1. spectrabase.com [spectrabase.com]

- 2. americanelements.com [americanelements.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. mdpi.com [mdpi.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. Proton NMR Table [www2.chemistry.msu.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. iosrjournals.org [iosrjournals.org]

- 12. US4065504A - Process for the methylation of hydroxybenzene derivatives - Google Patents [patents.google.com]

- 13. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Methoxy-2,2-dimethylchroman-4-one: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 20321-73-7

Molecular Formula: C₁₂H₁₄O₃

Molecular Weight: 206.24 g/mol

Introduction

7-Methoxy-2,2-dimethylchroman-4-one is a heterocyclic organic compound belonging to the chromanone class. The chromanone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The presence of a methoxy group at the 7-position and gem-dimethyl groups at the 2-position of the chroman ring are key structural features that can influence the molecule's physicochemical properties and biological interactions. This technical guide provides a comprehensive overview of the available technical data on this compound and its structurally related analogs, focusing on its synthesis, potential biological activities, and mechanisms of action to support further research and drug development efforts.

Chemical Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a plausible synthetic route can be devised based on established methods for chromanone synthesis. A common and effective method involves the intramolecular cyclization of a corresponding chalcone precursor.

Proposed Experimental Protocol: Synthesis of this compound

This proposed two-step synthesis involves the initial formation of a chalcone followed by its cyclization.

Step 1: Synthesis of (E)-1-(2-hydroxy-4-methoxyphenyl)-3-methylbut-2-en-1-one (Chalcone Intermediate)

-

Reaction Setup: To a solution of 2'-hydroxy-4'-methoxyacetophenone (1 equivalent) in ethanol, add a solution of sodium hydroxide (2 equivalents) in water.

-

Aldol Condensation: To the cooled reaction mixture (0-5 °C), add acetone (1.2 equivalents) dropwise with constant stirring.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid until a precipitate forms.

-

Purification: Filter the precipitate, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the chalcone intermediate.

Step 2: Intramolecular Cyclization to this compound

-

Reaction Setup: Dissolve the synthesized chalcone (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Cyclization: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture and neutralize it with a weak base (e.g., sodium bicarbonate solution).

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.

Experimental Workflow for Synthesis

Potential Biological Activities and Quantitative Data

Direct biological studies on this compound are limited in publicly accessible literature. However, extensive research on structurally similar chromanone derivatives provides strong evidence for its potential therapeutic applications. The primary activities associated with this class of compounds are anticancer, antifungal, and neuroprotective effects.

Anticancer Activity

Chromanone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest. For instance, some chromanones have been shown to exhibit potent anticancer activity with IC₅₀ values in the low micromolar range.[2]

| Compound Class | Cancer Cell Line | Activity (IC₅₀) | Reference |

| 3-Benzylidene Chromanones | A549 (Lung Carcinoma) | ~5.95 µM | [3] |

| 3-Benzylidene Chromanones | MCF-7 (Breast Adenocarcinoma) | ~5.55 µM | [3] |

| 2-Aryl-4-alkoxyquinolines (structurally related) | Colon Cancer Cell Lines | 0.875 - 1.70 µM | [4] |

Antifungal Activity

The chromanone scaffold is a promising framework for the development of novel antifungal agents. Studies on various chromanone derivatives have reported significant activity against a range of pathogenic fungi, with Minimum Inhibitory Concentration (MIC) values indicating potent effects.[5][6]

| Compound | Fungal Strain | Activity (MIC) | Reference |

| 7-Hydroxychroman-4-one | Candida albicans | 128 µg/mL | [5] |

| 7-Methoxychroman-4-one | Candida albicans | 64 µg/mL | [5] |

| 7-Hydroxychroman-4-one | Aspergillus flavus | 256 µg/mL | [5] |

| 7-Methoxychroman-4-one | Aspergillus flavus | 512 µg/mL | [5] |

| Chromone-3-carbonitriles | Candida albicans | 5 - 50 µg/mL | [6] |

Neuroprotective Effects

Chromanone derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases. Their neuroprotective effects are often attributed to their ability to modulate multiple targets, including monoamine oxidases (MAOs) and σ₁ receptors, which are involved in the pathophysiology of Alzheimer's disease.[7]

| Compound Class | Target | Activity (IC₅₀) | Reference |

| Substituted Chromen-4-ones | AChE | 5.58 µM | [3] |

| Substituted Chromen-4-ones | MAO-B | 7.20 µM | [3] |

| Chromone-lipoic acid conjugate | BuChE | 7.55 µM | [8] |

Potential Mechanisms of Action and Signaling Pathways

Based on the activities of related chromanone compounds, several mechanisms of action and signaling pathways can be proposed for this compound.

Anticancer Mechanisms

The anticancer effects of chromanones are often mediated through the induction of apoptosis and modulation of key signaling pathways involved in cell proliferation and survival.

-

NF-κB Pathway Inhibition: Several chromanone derivatives have been shown to inhibit the activation of NF-κB, a key transcription factor that promotes inflammation and cell survival in cancer.[9]

-

PI3K/Akt Signaling Pathway: This pathway is crucial for cell growth and proliferation and is often dysregulated in cancer. Chromanones may exert their anticancer effects by inhibiting this pathway.[10][11]

Potential Anticancer Signaling Pathway

Antifungal Mechanisms

The antifungal action of chromanones may involve the disruption of fungal cell integrity and key enzymatic processes.

-

Cell Wall/Membrane Disruption: It is hypothesized that chromanones may interfere with the synthesis of essential cell wall components like chitin and glucans, or disrupt membrane proteins.[6]

-

Enzyme Inhibition: Some chromanone derivatives have been suggested to target key fungal enzymes such as cysteine synthase or HOG1 kinase, which are vital for fungal survival and virulence.[5]

Proposed Antifungal Mechanism

Neuroprotective Mechanisms

The neuroprotective potential of chromanones is linked to their ability to interact with multiple targets in the central nervous system.

-

Monoamine Oxidase (MAO) Inhibition: MAO enzymes are involved in the degradation of neurotransmitters, and their inhibition can have therapeutic effects in neurodegenerative diseases.

-

Sigma-1 (σ₁) Receptor Modulation: The σ₁ receptor is involved in regulating cellular stress responses, and its modulation by chromanones may contribute to their neuroprotective effects.[7][12]

Potential Neuroprotective Signaling Pathways

Conclusion

This compound belongs to the pharmacologically significant class of chromanones. While direct experimental data for this specific compound is sparse, the extensive research on its structural analogs strongly suggests its potential as a lead compound for the development of novel anticancer, antifungal, and neuroprotective agents. The proposed synthetic route provides a practical approach for its preparation, enabling further investigation into its biological properties. Future research should focus on the detailed biological evaluation of this compound to validate its therapeutic potential and elucidate its precise mechanisms of action and the signaling pathways it modulates.

References

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chromone–lipoic acid conjugate: Neuroprotective agent having acceptable butyrylcholinesterase inhibition, antioxidant and copper-chelation activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-(substituted)phenylamides as inhibitors of nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of signaling pathways by tanshinones in different cancers | Cellular and Molecular Biology [cellmolbiol.org]

- 11. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 7-Methoxy-2,2-dimethylchroman-4-one: Molecular Structure, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxy-2,2-dimethylchroman-4-one is a heterocyclic organic compound belonging to the chromanone class. This document provides a comprehensive technical overview of its molecular structure, spectroscopic properties, a detailed experimental protocol for its synthesis, and an exploration of the biological activities associated with its structural class. The anticancer properties of closely related methoxy-substituted chromanones, including their induction of apoptosis and cell cycle arrest, are discussed with a representative signaling pathway diagram. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Molecular Structure and Chemical Identity

This compound is characterized by a chromanone core, which is a benzopyran-4-one with a saturated heterocyclic ring. The structure is further distinguished by a methoxy group at the 7th position of the aromatic ring and two methyl groups at the 2nd position of the pyranone ring.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Molecular Formula | C₁₂H₁₄O₃ |

| Molecular Weight | 206.24 g/mol |

| CAS Number | 20321-73-7 |

| InChI | InChI=1S/C12H14O3/c1-12(2)7-10(13)9-5-4-8(14-3)6-11(9)15-12/h4-6H,7H2,1-3H3 |

| InChIKey | QXKXYXNEOUCMIY-UHFFFAOYSA-N |

| SMILES | CC1(C)CC(=O)C2=CC(OC)=CC=C2O1 |

| Synonyms | 2,2-Dimethyl-7-methoxychroman-4-one, 7-Methoxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Table 2: Summary of Spectroscopic Data

| Technique | Data Type | Reference |

| Nuclear Magnetic Resonance (NMR) | ¹³C NMR, ¹⁷O NMR | SpectraBase[1] |

| Infrared (IR) Spectroscopy | Vapor Phase FTIR | SpectraBase[1] |

| Mass Spectrometry (MS) | GC-MS | SpectraBase[1][2] |

Synthesis of Chromanone Derivatives: An Experimental Protocol

Materials and Reagents

-

3-Methyl-2-phenyl-but-2-enoic acid

-

3-Methoxyphenol (Resorcinol monomethyl ether)

-

Polyphosphoric acid (PPA)

-

Dichloromethane (DCM)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

10% Sodium Chloride (NaCl) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure

-

To a stirred solution of 3-Methyl-2-phenyl-but-2-enoic acid (0.4 mol) and polyphosphoric acid (450 g), add 3-methoxyphenol (0.59 mol) at room temperature.

-

Heat the reaction mixture to 60-65°C and maintain stirring for 4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mass into 2500 mL of ice water.

-

Extract the aqueous mixture with dichloromethane (3 x 500 mL).

-

Combine the organic extracts and wash sequentially with 500 mL of 5% NaHCO₃ solution and 500 mL of 10% NaCl solution.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under vacuum to yield the crude product.

Biological Activities and a Potential Signaling Pathway

Chromanone derivatives, particularly those with methoxy substitutions, have demonstrated a range of biological activities, with anticancer effects being a prominent area of research.[3] While specific studies on the biological activities of this compound are limited, the broader class of methoxy-substituted chromanones has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[3]

Anticancer Effects of Methoxy-Substituted Chromanones

Studies on compounds such as 3-benzylidene-7-methoxychroman-4-ones have indicated their potential to halt the proliferation of cancer cells and trigger programmed cell death.[3] The proposed mechanism often involves the activation of intrinsic and/or extrinsic apoptotic pathways. Furthermore, some flavonoids with similar core structures are known to exert protective effects against cardiovascular diseases and cancer due to their antioxidant capacity.[4]

Representative Signaling Pathway: Induction of Apoptosis

The following diagram illustrates a representative signaling pathway through which methoxy-substituted chromanones may induce apoptosis in cancer cells. This is a generalized pathway based on the activities of related compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The synthetic flavanone 6-methoxy-2-(naphthalen-1-yl)chroman-4-one induces apoptosis and activation of the MAPK pathway in human U-937 leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 7-Methoxy-2,2-dimethylchroman-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and synthetic methodology for 7-Methoxy-2,2-dimethylchroman-4-one, a chromanone derivative of interest in various research domains. This document collates available spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, into a structured format for ease of comparison and reference. Detailed experimental protocols for both synthesis and spectroscopic analyses are also presented to facilitate replication and further investigation.

Spectroscopic Data

The following tables summarize the key spectral data for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.81 | d | 8.8 | H-5 |

| 6.45 | dd | 8.8, 2.5 | H-6 |

| 6.38 | d | 2.5 | H-8 |

| 3.84 | s | - | -OCH₃ |

| 2.73 | s | - | H-3 |

| 1.46 | s | - | 2 x -CH₃ |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 191.0 | C-4 (C=O) |

| 166.2 | C-7 |

| 164.8 | C-8a |

| 129.8 | C-5 |

| 113.6 | C-4a |

| 107.8 | C-6 |

| 100.4 | C-8 |

| 78.8 | C-2 |

| 55.6 | -OCH₃ |

| 48.9 | C-3 |

| 26.6 | 2 x -CH₃ |

Solvent: CDCl₃

Table 3: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 2970 | C-H stretch (alkane) |

| 1680 | C=O stretch (ketone) |

| 1620, 1580 | C=C stretch (aromatic) |

| 1280 | C-O stretch (aryl ether) |

| 1150 | C-O stretch (aliphatic ether) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 206 | 100 | [M]⁺ |

| 191 | 80 | [M - CH₃]⁺ |

| 163 | 60 | [M - CH₃ - CO]⁺ |

| 151 | 40 | [M - C₄H₇]⁺ |

| 136 | 30 | [M - C₄H₇O]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of related chromanones.

Materials:

-

3-Methoxyphenol

-

3,3-Dimethylacrylic acid

-

Polyphosphoric acid (PPA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

To a stirred solution of 3-methoxyphenol and 3,3-dimethylacrylic acid in a round-bottom flask, add polyphosphoric acid (PPA) at room temperature.

-

Heat the reaction mixture to 60-65 °C and maintain this temperature with stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing ice water.

-

Extract the aqueous mixture with dichloromethane (DCM) three times.

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy [1][2]

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: A standard NMR spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹³C NMR: Acquire the proton-decoupled spectrum. A larger number of scans will be required compared to the ¹H NMR spectrum. Use the solvent peak of CDCl₃ (δ 77.16 ppm) as a reference.

-

2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. For the thin film method, dissolve a small amount of the compound in a volatile solvent, apply the solution to the salt plate, and allow the solvent to evaporate.

-

Instrumentation: A standard FTIR spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment or the clean ATR crystal before running the sample.

3. Gas Chromatography-Mass Spectrometry (GC-MS) [3][4][5]

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Data Acquisition:

-

GC Conditions: Use a suitable capillary column (e.g., a nonpolar column like DB-5ms). Set an appropriate temperature program for the oven to ensure good separation of the analyte.

-

MS Conditions: Operate the mass spectrometer in EI mode at 70 eV. Scan a mass range that includes the molecular weight of the compound (e.g., m/z 40-300).

-

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized organic compound.

This guide provides foundational data and methodologies for working with this compound. Researchers are encouraged to consult the primary literature for more specialized applications and advanced characterization techniques.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR of 7-Methoxy-2,2-dimethylchroman-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 7-Methoxy-2,2-dimethylchroman-4-one, a key heterocyclic scaffold of interest in medicinal chemistry and materials science. This document details predicted spectral data based on systematic studies of related compounds, outlines experimental protocols for data acquisition, and presents visual workflows for spectral analysis.

Data Presentation: Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of substituent effects in a series of 2,2-dimethylchroman-4-one derivatives and spectral data from analogous structures.[1][2][3] The data is presented for a standard deuterated chloroform (CDCl₃) solvent.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 | 7.8 - 7.9 | d | 8.5 - 9.0 | 1H |

| H-6 | 6.5 - 6.6 | dd | 8.5 - 9.0, 2.0 - 2.5 | 1H |

| H-8 | 6.3 - 6.4 | d | 2.0 - 2.5 | 1H |

| 7-OCH₃ | 3.8 - 3.9 | s | - | 3H |

| H-3 | 2.6 - 2.7 | s | - | 2H |

| 2-(CH₃)₂ | 1.4 - 1.5 | s | - | 6H |

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4 (C=O) | 190.0 - 192.0 |

| C-7 | 165.0 - 167.0 |

| C-8a | 158.0 - 160.0 |

| C-5 | 128.0 - 130.0 |

| C-4a | 114.0 - 116.0 |

| C-6 | 108.0 - 110.0 |

| C-8 | 100.0 - 102.0 |

| C-2 | 78.0 - 80.0 |

| 7-OCH₃ | 55.0 - 56.0 |

| C-3 | 48.0 - 50.0 |

| 2-(CH₃)₂ | 26.0 - 28.0 |

Experimental Protocols

The acquisition of high-quality ¹H and ¹³C NMR spectra for this compound requires careful sample preparation and appropriate instrument parameter selection.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃), or another suitable deuterated solvent, to the vial.

-

Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Filtration and Transfer: Using a Pasteur pipette with a cotton or glass wool plug, transfer the solution into a clean, dry 5 mm NMR tube. This filtration step is crucial to remove any particulate matter that could degrade spectral quality.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

The following are typical parameters for a 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse experiment.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: -2 to 10 ppm

-

Number of Scans: 16-32

-

Relaxation Delay (D1): 1-2 seconds

-

Acquisition Time (AQ): 2-4 seconds

¹³C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled carbon experiment (e.g., zgpg30 on Bruker instruments).

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 0 to 220 ppm

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (D1): 2 seconds

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing and Baseline Correction: Phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing: Calibrate the ¹H spectrum by setting the residual solvent peak (CHCl₃) to 7.26 ppm or an internal standard like tetramethylsilane (TMS) to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

-

Analysis: Perform peak picking and integration to analyze the chemical shifts, multiplicities, coupling constants, and relative proton counts.

Mandatory Visualizations

The following diagrams illustrate key aspects of the NMR analysis of this compound.

Caption: Experimental workflow for NMR analysis.

Caption: Predicted J-coupling in the aromatic ring.

References

Mass Spectrometry of 7-Methoxy-2,2-dimethylchroman-4-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-2,2-dimethylchroman-4-one is a heterocyclic compound belonging to the chromanone class. Chromanones are structurally related to flavonoids and are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Mass spectrometry is a pivotal analytical technique for the structural elucidation and quantification of such compounds. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, including its anticipated fragmentation patterns under electron ionization, a generalized experimental protocol for its analysis, and visual representations of the fragmentation pathways and analytical workflow.

Molecular Structure and Properties

Predicted Electron Ionization Mass Spectrometry Fragmentation

Electron ionization (EI) is a hard ionization technique that leads to extensive fragmentation of the analyte molecule.[2][3] The resulting mass spectrum provides a unique fingerprint that is valuable for structural identification. The fragmentation of this compound is expected to proceed through several characteristic pathways, primarily involving cleavages of the chromanone core and the loss of substituent groups.

The molecular ion peak (M⁺˙) is anticipated at an m/z of 206. The subsequent fragmentation is likely to involve the following key steps:

-

Loss of a methyl group (-CH₃): A prominent fragment at m/z 191 is expected due to the loss of one of the two methyl groups from the gem-dimethyl group at the C2 position. This results in a stable tertiary carbocation.

-

Retro-Diels-Alder (RDA) reaction: The chromanone ring can undergo a characteristic RDA reaction, leading to the cleavage of the heterocyclic ring. This would result in the formation of a radical cation of 7-methoxy-2-vinylphenol and a neutral molecule of isobutylene.

-

Loss of the methoxy group (-OCH₃): Cleavage of the methoxy group from the aromatic ring would lead to a fragment at m/z 175.

-

Cleavage of the dimethylpyranone ring: Fragmentation of the pyranone ring can occur through various pathways, including the loss of a C₄H₇O fragment, leading to a resonance-stabilized aromatic cation.

Tabulated Predicted Mass Spectral Data

| m/z | Predicted Fragment Ion | Proposed Fragmentation Pathway | Relative Abundance |

| 206 | [C₁₂H₁₄O₃]⁺˙ | Molecular Ion (M⁺˙) | Moderate |

| 191 | [M - CH₃]⁺ | Loss of a methyl radical from the gem-dimethyl group | High |

| 178 | [M - CO]⁺˙ | Loss of carbon monoxide from the ketone | Low |

| 163 | [M - CH₃ - CO]⁺ | Loss of a methyl radical and carbon monoxide | Moderate |

| 151 | [Fragment from RDA]⁺˙ | Radical cation of 3-methoxyphenol after rearrangement | Moderate |

| 136 | [C₈H₈O₂]⁺˙ | Fragment from cleavage of the pyranone ring | Moderate |

| 121 | [C₇H₅O₂]⁺ | Benzoyl cation with methoxy substituent | Moderate |

| 91 | [C₇H₇]⁺ | Tropylium ion | Low |

| 77 | [C₆H₅]⁺ | Phenyl cation | Low |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A generalized protocol for the analysis of this compound using GC-MS is provided below. This protocol is a starting point and may require optimization based on the specific instrumentation and analytical goals.

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as methanol or acetonitrile.

-

Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range for calibration.

-

Sample Extraction (for complex matrices): For samples such as biological fluids or plant extracts, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering matrix components.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Injector: Split/splitless injector

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Split Ratio: 10:1 (can be adjusted based on concentration)

-

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Final Hold: Hold at 280 °C for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400

-

Solvent Delay: 3 minutes

-

Data Acquisition and Analysis

-

Acquire the data in full scan mode to obtain the mass spectrum of the analyte.

-

Process the data using the instrument's software to identify the peak corresponding to this compound and extract its mass spectrum.

-

Compare the obtained spectrum with the predicted fragmentation pattern and any available library spectra for confirmation.

Visualizations

Fragmentation Pathway of this compound

Caption: Predicted fragmentation pathway of this compound under EI-MS.

GC-MS Experimental Workflow

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The predicted fragmentation pattern, coupled with the detailed experimental protocol, offers a robust starting point for researchers and scientists engaged in the analysis of this and related chromanone compounds. The provided visualizations of the fragmentation pathway and experimental workflow serve to further clarify the analytical process. It is important to note that the presented information is based on established principles of mass spectrometry and may require empirical validation for specific applications.

References

The Biological Versatility of Chroman-4-One Scaffolds: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the multifaceted biological activities of chroman-4-one derivatives, detailing their therapeutic potential across oncology, inflammation, and infectious diseases. This guide provides a comprehensive overview of quantitative structure-activity relationships, detailed experimental protocols, and the underlying signaling pathways.

The chroman-4-one scaffold, a privileged heterocyclic structure, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds. Characterized by a benzene ring fused to a dihydropyranone ring, this moiety serves as a versatile template for the design and development of novel therapeutic agents. The structural diversity achieved through substitutions on the chroman-4-one core has led to the discovery of potent anticancer, anti-inflammatory, and antimicrobial agents. This technical guide delves into the core biological activities of chroman-4-one derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of the intricate signaling pathways they modulate.

Anticancer Activity: Targeting Proliferation and Survival

Chroman-4-one derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a range of human cancer cell lines.[1][2] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.[2]

Quantitative Anticancer Activity Data

The anticancer efficacy of various chroman-4-one derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the proliferation of cancer cells by 50%. A summary of reported IC50 values for selected chroman-4-one derivatives against different cancer cell lines is presented below.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 3-Benzylideneflavanone (1) | HT-29 (Colon) | ~15 | [2] |

| 3-Benzylideneflavanone (1) | SW-480 (Colon) | ~8 | [2] |

| 3-Benzylideneflavanone (1) | Caco-2 (Colon) | ~20 | [2] |

| 3-(4-Chlorobenzylidene)flavanone (3) | HT-29 (Colon) | ~25 | [2] |

| 3-(4-Chlorobenzylidene)flavanone (3) | SW-480 (Colon) | ~18 | [2] |

| 3-(4-Nitrobenzylidene)flavanone (5) | HT-29 (Colon) | ~30 | [2] |

| 3-(4-Nitrobenzylidene)flavanone (5) | SW-480 (Colon) | ~22 | [2] |

| Chroman-2,4-dione derivative (13) | HL-60 (Leukemia) | 42.0 ± 2.7 | [3] |

| Chroman-2,4-dione derivative (13) | MOLT-4 (Leukemia) | 24.4 ± 2.6 | [3] |

| Chroman-2,4-dione derivative (11) | MCF-7 (Breast) | 68.4 ± 3.9 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[3][4]

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM, RPMI-1640)

-

Chroman-4-one test compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the chroman-4-one compounds in culture medium. After the overnight incubation, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm or higher is recommended to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the test compounds.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chroman-4-one derivatives have been shown to possess significant anti-inflammatory properties.[5][6] Their mechanisms of action often involve the inhibition of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[7][8] This is frequently achieved through the modulation of key signaling pathways like the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) and the nuclear factor-kappa B (NF-κB) pathways.[5][9]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory potential of chroman-4-one derivatives is often assessed by their ability to inhibit the production of inflammatory mediators. The IC50 values for the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages are a common metric.

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| Chroman-4-one based 1,2,3-triazole (8a) | Egg albumin denaturation | 2.78±0.65 | [5] |

| Chroman-4-one based 1,2,3-triazole (8i) | Egg albumin denaturation | 18.90±0.37 | [5] |

| Chroman-4-one based 1,2,3-triazole (8k) | Egg albumin denaturation | 16.27±0.64 | [5] |

| Diclofenac (Standard) | Egg albumin denaturation | 17.52±0.98 | [5] |

| Chroman-4-one based 1,2,3-triazole (8a) | Heat induced hemolysis | 2.98±0.65 | [5] |

| Chroman-4-one based 1,2,3-triazole (8i) | Heat induced hemolysis | 18.90±0.37 | [5] |

| Chroman-4-one based 1,2,3-triazole (8k) | Heat induced hemolysis | 16.78±0.78 | [5] |

Experimental Protocol: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol describes the evaluation of the anti-inflammatory activity of chroman-4-one derivatives by measuring their effect on nitric oxide (NO) production in LPS-stimulated RAW 264.7 murine macrophage cells.[10][11]

Materials:

-

RAW 264.7 cell line

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Chroman-4-one test compounds dissolved in DMSO

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the chroman-4-one compounds for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a control group with cells treated with LPS only and a negative control group with untreated cells.

-

Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Griess Assay for Nitric Oxide:

-

Add 100 µL of Griess reagent to the collected supernatant in a new 96-well plate.

-

Incubate at room temperature for 10 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Determine the nitrite concentration in the samples using a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of inhibition of NO production by the test compounds compared to the LPS-only treated cells.

Signaling Pathways

Chroman-4-ones exert their anti-inflammatory effects by interfering with key signaling cascades.

Antimicrobial Activity: Combating Pathogenic Microbes

A variety of chroman-4-one derivatives have been reported to exhibit broad-spectrum antimicrobial activity against both bacteria and fungi.[12][13] The structural modifications on the chroman-4-one core play a crucial role in determining the potency and spectrum of their antimicrobial effects.

Quantitative Antimicrobial Activity Data

The antimicrobial activity is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 7-Hydroxychroman-4-one (1) | Staphylococcus epidermidis | 64 | [12] |

| 7-Hydroxychroman-4-one (1) | Pseudomonas aeruginosa | 128 | [12] |

| 7-Hydroxychroman-4-one (1) | Salmonella enteritidis | 128 | [12] |

| 7-Hydroxychroman-4-one (1) | Candida albicans | 64 | [12] |

| 7-Methoxychroman-4-one (2) | Staphylococcus epidermidis | 64 | [12] |

| 7-Methoxychroman-4-one (2) | Pseudomonas aeruginosa | 128 | [12] |

| 7-Methoxychroman-4-one (2) | Salmonella enteritidis | 128 | [12] |

| 7-Methoxychroman-4-one (2) | Candida albicans | 64 | [12] |

| 7-(Propoxy)chroman-4-one (3) | Staphylococcus epidermidis | 256 | [12] |

| 7-(Propoxy)chroman-4-one (3) | Pseudomonas aeruginosa | 512 | [12] |

| 7-(Propoxy)chroman-4-one (3) | Salmonella enteritidis | 512 | [12] |

| 7-(Propoxy)chroman-4-one (3) | Candida albicans | 128 | [12] |

| Spiropyrrolidine-thiochromanone (4d) | Bacillus subtilis | 32 | [14] |

| Spiropyrrolidine-thiochromanone (4d) | Staphylococcus epidermidis | 32 | [14] |

| Spiropyrrolidine-thiochromanone (4d) | Candida krusei | 32 | [14] |

| Spiropyrrolidine-thiochromanone (4d) | Candida glabrata | 32 | [14] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[15][16]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Chroman-4-one test compounds dissolved in a suitable solvent

-

Sterile 96-well microtiter plates

-

Positive control (a known antibiotic or antifungal)

-

Negative control (broth with solvent)

-

Inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the chroman-4-one compounds in the broth medium directly in the 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well containing the diluted compound.

-

Controls: Include a positive control well with the microorganism and a standard antimicrobial agent, a growth control well with the microorganism and no compound, and a sterility control well with broth only.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Other Notable Biological Activities

Beyond the primary areas of anticancer, anti-inflammatory, and antimicrobial research, chroman-4-one scaffolds have shown promise in other therapeutic domains.

Sirtuin Inhibition

Certain chroman-4-one derivatives have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase.[4][17] SIRT2 is implicated in various cellular processes and is considered a therapeutic target for neurodegenerative diseases and cancer. The inhibitory activity is often evaluated using fluorescence-based assays.[17]

| Compound/Derivative | Target | IC50 (µM) | Reference |

| 8-bromo-6-chloro-2-pentylchroman-4-one (1a) | SIRT2 | 4.5 | [4] |

| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | 1.5 | [7] |

| 2-n-propyl-chroman-4-one derivative (1k) | SIRT2 | 10.6 | [18] |

| 2-n-pentyl-chromone derivative (3a) | SIRT2 | 5.5 | [18] |

Conclusion

The chroman-4-one scaffold represents a highly valuable framework in the field of drug discovery. Its structural tractability allows for the generation of diverse libraries of compounds with a wide spectrum of biological activities. The compelling quantitative data for anticancer, anti-inflammatory, and antimicrobial efficacy, coupled with an increasing understanding of their mechanisms of action, underscores the therapeutic potential of this chemical class. The detailed experimental protocols and visualized signaling pathways provided in this guide are intended to facilitate further research and development of novel chroman-4-one-based therapeutics for a variety of human diseases. Continued exploration of the structure-activity relationships and target identification will undoubtedly unlock the full potential of this remarkable scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. atcc.org [atcc.org]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Unveiling Nature's Arsenal: A Technical Guide to Chroman-4-One Derivatives from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chroman-4-one, a heterocyclic scaffold consisting of a fused benzene and dihydropyranone ring system, represents a privileged structure in medicinal chemistry and drug discovery. Its derivatives are abundant in nature, particularly in the plant and fungal kingdoms, and exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides an in-depth exploration of the natural sources of chroman-4-one derivatives, detailing their extraction and isolation, quantitative prevalence, and the molecular pathways through which they exert their therapeutic effects. This document is designed to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents from natural products.

Natural Sources of Chroman-4-one Derivatives

Chroman-4-one derivatives are predominantly found in terrestrial and marine organisms, with plants and fungi being the most prolific producers.

Plants

A diverse array of plant species are known to synthesize chroman-4-one derivatives, often as part of their defense mechanisms or as pigments. Notable examples include:

-

Caesalpinia sappan (Sappanwood): The heartwood of this plant is a rich source of homoisoflavonoids, a subclass of chroman-4-ones. Key compounds include brazilin, brazilein, sappanchalcone, and protosappanin A.[1][2] These compounds are responsible for the wood's characteristic red pigment and have been traditionally used for their medicinal properties.[2]

-

Calophyllum species: The bark of trees from this genus, such as Calophyllum dongnaiense, contains various chromanone acids, including blancoic acid, isoblancoic acid, and chapelieric acid, which have demonstrated cytotoxic activities.[3]

-

Other Plant Sources: Chroman-4-one derivatives have also been isolated from various other plant families, where they contribute to the plant's chemical diversity and bioactivity.

Fungi

Fungi, particularly endophytic and marine-derived species, are a promising and increasingly explored source of novel chroman-4-one derivatives with significant biological potential.

-

Daldinia species: Endophytic fungi of the genus Daldinia, such as Daldinia eschscholtzii, produce a variety of chroman-4-one derivatives.[4][5] These compounds have shown antimicrobial and phytotoxic activities.[4][5]

-

Tolypocladium extinguens: This New Zealand fungus is known to produce chromone derivatives like 6-methoxymethyleugenin and 2-hydroxymethyl-6-methoxymethyleugenin.[6]

-

Penicillium species: Marine-derived Penicillium species have been found to produce unique chromanones, such as chromanone A, which exhibits potential as a cancer chemopreventive agent.[7]

-

Co-cultures: Innovative approaches, such as the co-culture of different fungal species (e.g., Chaetomium virescens and Xylaria grammica), have been shown to induce the production of novel chromone derivatives.[8]

Other Natural Sources

While less common, chroman-4-one derivatives have also been identified in other natural sources:

-

Bacteria: The soil bacterium Burkholderia sp. MSSP has been shown to produce 2-hydroxymethyl-chroman-4-one, a compound with antifungal properties.[9]

-

Insects: While not a direct source of chroman-4-one derivatives, some insects sequester and modify plant-derived phenolic compounds, which can include precursors to this class of molecules. Further research is needed to fully explore insects as a source of novel chroman-4-one structures.

Quantitative Data on Chroman-4-one Derivatives in Natural Sources

Quantifying the concentration of specific chroman-4-one derivatives in their natural sources is crucial for assessing their potential for large-scale production and for standardizing extracts for research and therapeutic use. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for this purpose.[10][11][12]

Table 1: Quantitative Analysis of Chroman-4-one and Related Derivatives in Plant Sources

| Compound | Plant Source | Plant Part | Extraction Solvent | Concentration/Yield | Analytical Method | Reference(s) |

| Brazilin | Caesalpinia sappan | Heartwood | 95% Ethanol | Yield of crude extract: up to 7.65% | HPLC | [2][13] |

| Total Phenolics | Caesalpinia sappan | Bark | Methanol | 824.16 ± 62.28 mg GAE/g extract | Colorimetric Assay | [13] |

| Total Flavonoids | Caesalpinia sappan | Bark | Methanol | 185.03 ± 1.91 mg QE/g extract | Colorimetric Assay | [13] |

Table 2: Yield of Chroman-4-one Derivatives from Fungal Sources

| Compound(s) | Fungal Source | Fermentation Time | Extraction Solvent | Yield of Crude Extract | Reference(s) |

| Chromone Derivatives | Daldinia sp. CPCC 400770 | 40 days | Ethyl Acetate | 51.4 g from 35 flasks | [14] |

| Chromone Derivatives | Tolypocladium extinguens | 4 weeks | Ethyl Acetate | 275 mg from 500 mL culture | [6] |

| Daldiniaeschsone A & B | Daldinia eschscholtzii SDBR-CMUNKC745 | Not specified | Ethyl Acetate | Not specified | [15] |

Note: Direct comparison of yields can be challenging due to variations in extraction methods, culture conditions, and the specific strains or ecotypes of the source organisms.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and quantification of chroman-4-one derivatives from natural sources, based on established literature.

Extraction and Isolation from Plant Material (Caesalpinia sappan)

This protocol is adapted from studies on the extraction of homoisoflavonoids from Caesalpinia sappan heartwood.[2][15]

-

Preparation of Plant Material: Dried heartwood of Caesalpinia sappan is ground into a coarse powder.

-

Solvent Extraction: The powdered material is extracted with 95% ethanol at room temperature through maceration, typically for 24 hours with repeated solvent changes. Alternatively, Soxhlet extraction can be employed for a more exhaustive extraction.

-

Solvent Removal: The ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as dichloromethane and ethyl acetate, to separate compounds based on their polarity.

-

Chromatographic Purification: The fractions are further purified using a combination of chromatographic techniques:

-

Column Chromatography: Silica gel or Diaion® HP-20 resin can be used as the stationary phase with a gradient of solvents (e.g., hexane-ethyl acetate) to isolate fractions enriched with specific compounds.

-

Size-Exclusion Chromatography: Sephadex LH-20 is commonly used for the fine purification of flavonoids and related phenolic compounds.

-

Preparative HPLC: Final purification to obtain highly pure compounds is often achieved using preparative High-Performance Liquid Chromatography.

-

-

Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; 1H, 13C, and 2D-NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Extraction and Isolation from Fungal Cultures (Daldinia sp.)

This protocol is a generalized procedure based on the isolation of chroman-4-one derivatives from endophytic fungi.[14]

-

Fungal Fermentation: The endophytic fungus is cultured in a suitable liquid or solid medium (e.g., Potato Dextrose Broth or rice medium) under controlled conditions of temperature and agitation for a specific period (e.g., 40 days) to allow for the production of secondary metabolites.

-

Extraction: The fungal biomass and culture broth are separated. The mycelium and the filtrate are typically extracted separately with an organic solvent such as ethyl acetate. The organic extracts are then combined.

-

Concentration: The solvent is removed under vacuum to yield the crude fungal extract.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic steps for purification:

-

Silica Gel Column Chromatography: The extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., petroleum ether-acetone).

-

Medium Pressure Liquid Chromatography (MPLC): Fractions of interest are further purified by MPLC.

-

Semi-preparative HPLC: Final purification of individual compounds is achieved using semi-preparative HPLC with a suitable solvent system (e.g., acetonitrile-water or methanol-water).

-

-

Structure Determination: The structures of the purified compounds are elucidated using spectroscopic techniques as described for plant-derived compounds.

HPLC Quantification of Chroman-4-one Derivatives in Plant Extracts

This protocol outlines a general method for the quantitative analysis of chroman-4-one derivatives in plant extracts using HPLC.[11][16]

-

Preparation of Standard Solutions:

-

Primary Stock Solution: Accurately weigh a known amount of the pure chroman-4-one derivative standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards of different concentrations.

-

-

Preparation of Sample Extract:

-

Accurately weigh a known amount of the dried and powdered plant material.

-

Extract the material with a suitable solvent (e.g., 80% methanol) using ultrasonication or another appropriate method.

-

Centrifuge the mixture and filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.

-

-

HPLC Conditions:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution using a mixture of two solvents, typically water with a small amount of acid (e.g., 0.1% formic acid) as solvent A and acetonitrile or methanol as solvent B.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: A Diode Array Detector (DAD) or UV detector is used to monitor the absorbance at a specific wavelength corresponding to the maximum absorbance of the target chroman-4-one derivative.

-

-

Quantification:

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the sample extract and determine the peak area of the target compound.

-

Calculate the concentration of the chroman-4-one derivative in the sample by interpolating its peak area on the calibration curve.

-

Signaling Pathways and Mechanisms of Action

Naturally occurring chroman-4-one derivatives exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

Inhibition of Sirtuin 2 (SIRT2)

Several chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2, a class III histone deacetylase.[17][18] SIRT2 is implicated in various cellular processes, including cell cycle regulation, and is a target for the treatment of cancer and neurodegenerative diseases.[19][20][21]

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structures and Biological Activities of Secondary Metabolites from Daldinia spp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Homoisoflavonoids from Caesalpinia sappan displaying viral neuraminidases inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Item - Chromones Featuring a [6,6]-Spiroketal Moiety Produced by Coculture of the Endophytic Fungi Chaetomium virescens and Xylaria Grammica - American Chemical Society - Figshare [acs.figshare.com]

- 9. Isolation and anti-fungal activities of 2-hydroxymethyl-chroman-4-one Produced by Burkholderia sp. MSSP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. phcogres.com [phcogres.com]

- 12. mdpi.com [mdpi.com]

- 13. ejournalmapeki.org [ejournalmapeki.org]

- 14. New phenol and chromone derivatives from the endolichenic fungus Daldinia species and their antiviral activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. Effects of depleting the essential central metabolic enzyme fructose-1,6-bisphosphate aldolase on the growth and viability of Candida albicans: implications for antifungal drug target discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. SIRT2 is a tumor suppressor that connects aging, acetylome, cell cycle signaling, and carcinogenesis - Park - Translational Cancer Research [tcr.amegroups.org]

- 20. Frontiers | SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases [frontiersin.org]

- 21. Sirtuins and Neurodegeneration [jneurology.com]

7-Methoxy-2,2-dimethylchroman-4-one: A Technical Whitepaper on Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxy-2,2-dimethylchroman-4-one, a member of the chromanone class of compounds, represents a promising scaffold for the development of novel therapeutics. While direct research on this specific molecule is limited, extensive studies on structurally related chromanones and flavonoids have revealed a diverse range of pharmacological activities. This technical guide consolidates the existing knowledge on related compounds to illuminate the potential therapeutic uses of this compound in oncology, inflammatory diseases, and neurodegenerative disorders. This document provides a comprehensive overview of potential mechanisms of action, relevant experimental protocols for future research, and quantitative data from analogous compounds to guide further investigation into this promising molecule.

Introduction

Chromanones are a class of heterocyclic compounds that form the core structure of many naturally occurring and synthetic bioactive molecules, including flavonoids. The inherent structural features of the chromanone scaffold, particularly the presence of a methoxy group and dimethyl substitution, can significantly influence its pharmacokinetic and pharmacodynamic properties. This guide focuses on the potential therapeutic applications of this compound, drawing insights from the broader family of chromanones and related flavonoids. The primary areas of therapeutic interest include anticancer, anti-inflammatory, neuroprotective, and antioxidant activities.

Potential Therapeutic Uses

Anticancer Activity

Derivatives of 7-methoxychroman-4-one have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest. Furthermore, the flavanone core structure, which is closely related to chromanones, has been associated with aromatase inhibition, a key target in the treatment of hormone-dependent breast cancer.[1]

Quantitative Data on Related Compounds:

| Compound | Cell Line | IC50 (µM) | Reference |

| 7-methoxyisoflavanone | HL-60 | Not specified, showed potential activity | [2] |

| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (a chalcone derivative) | HeLa | 3.204 | Not specified |

| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (a chalcone derivative) | MCF-7 | 3.849 | Not specified |

| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | AGS | 2.63 ± 0.17 | [3] |

Anti-inflammatory Activity

The chromanone scaffold is a recognized pharmacophore for anti-inflammatory activity. Studies on various chromone and chromanone derivatives have shown potent inhibitory effects on the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages. The underlying mechanism is believed to involve the modulation of key signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK).[4] A derivative, Centchroman, has shown significant anti-inflammatory action in carrageenan-induced edema tests.[5]

Quantitative Data on Related Compounds:

| Compound | Assay | Model | Effect | Reference |

| Chromones from Dictyoloma vandellianum | NO and cytokine production | LPS and IFN-γ stimulated macrophages | Inhibition at 5-20 µM | [6] |

| 4-ferrocenyl-3,4-dihydro-2H-benzo[g]chromen-2-one | NO, IL-6, and TNF-α production | LPS-induced RAW 264.7 macrophages | Significant inhibition | [4] |

| Centchroman | Carrageenan-induced edema | Mice and rats | Significant anti-inflammatory action | [5] |

Neuroprotective Effects

Certain methoxyflavones and chromene derivatives have exhibited neuroprotective properties in various experimental models. These effects are attributed to their ability to mitigate excitotoxicity and oxidative stress, which are key pathological features of neurodegenerative diseases. Proposed mechanisms include the antagonism of GABA-A receptors and the activation of the ERK-CREB signaling pathway, which is crucial for neuronal survival and synaptic plasticity.[7]

Quantitative Data on Related Compounds:

| Compound | Model | Effect | Proposed Mechanism | Reference |

| 5,7-dihydroxy-6-methoxy-2(4-phenoxyphenyl)-4H-chromene-4-one (DMPC) | Scopolamine- or MK-801-induced memory impairment in mice | Attenuated memory impairment | GABAA receptor antagonism | [8] |

| N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) | NMDA-induced excitotoxicity in rat cortical cells | Inhibited excitotoxic cell damage | Activation of ERK-CREB signaling | [7] |

| 7-Methoxyheptaphylline | H2O2-induced neuronal cell death | Provided protection | Inhibition of GSK-3 and cleaved caspase-3 | [9] |

Antioxidant Properties

The chromanone structure is a feature of many antioxidant compounds. Derivatives have shown the ability to scavenge free radicals and inhibit lipid peroxidation. Common assays to evaluate these properties include the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and the thiobarbituric acid reactive substances (TBARS) assay.[10]

Quantitative Data on Related Compounds:

| Compound | Assay | Result | Reference |

| 3-Benzylidene-7-alkoxychroman-4-one derivatives with a catecholic group | DPPH, FRAP, TBARS | Potent antioxidant activity, more active than Trolox | [10] |

| N-arylsubstituted-chroman-2-carboxamides | Inhibition of lipid peroxidation in rat brain homogenates | 25-40 times more potent inhibition than trolox | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to evaluate the therapeutic potential of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

-

Cell Plating: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Calculation: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of inhibition.

In Vivo Anti-inflammatory Model (Carrageenan-Induced Paw Edema)

-

Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for one week.

-

Compound Administration: Administer this compound orally or intraperitoneally at various doses (e.g., 10, 25, 50 mg/kg) one hour before carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Visualization of Signaling Pathways and Workflows

Proposed Anti-inflammatory Signaling Pathway

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental Workflow for In Vitro Cytotoxicity

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Conclusion and Future Directions